molecular formula C11H15BClNO2 B14071467 (4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid

(4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid

Katalognummer: B14071467
Molekulargewicht: 239.51 g/mol
InChI-Schlüssel: OAGANBGFONBPGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a piperidin-3-yl group. The unique structure of this compound makes it a valuable building block in various chemical syntheses, particularly in the development of pharmaceuticals and advanced materials.

Vorbereitungsmethoden

The synthesis of (4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid typically involves the following steps:

Industrial production methods often involve optimizing these reactions to achieve high yields and purity, using catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

(4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, nucleophiles, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

(4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid can be compared with other similar compounds, such as:

The presence of the chlorine and piperidin-3-yl groups in this compound enhances its chemical versatility and makes it a unique and valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C11H15BClNO2

Molekulargewicht

239.51 g/mol

IUPAC-Name

(4-chloro-2-piperidin-3-ylphenyl)boronic acid

InChI

InChI=1S/C11H15BClNO2/c13-9-3-4-11(12(15)16)10(6-9)8-2-1-5-14-7-8/h3-4,6,8,14-16H,1-2,5,7H2

InChI-Schlüssel

OAGANBGFONBPGX-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=C(C=C1)Cl)C2CCCNC2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.